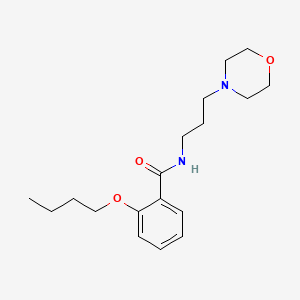

2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide

Description

2-Butoxy-N-(3-morpholin-4-ylpropyl)benzamide is a benzamide derivative characterized by a butoxy-substituted benzene ring linked to a morpholine-containing propylamine side chain. The morpholine moiety enhances its ability to interact with biological targets, while the butoxy group may influence pharmacokinetic properties such as lipophilicity and membrane permeability.

Properties

CAS No. |

78109-82-7 |

|---|---|

Molecular Formula |

C18H28N2O3 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide |

InChI |

InChI=1S/C18H28N2O3/c1-2-3-13-23-17-8-5-4-7-16(17)18(21)19-9-6-10-20-11-14-22-15-12-20/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,19,21) |

InChI Key |

RMCOVVOYWJIODN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)NCCCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an appropriate amine under dehydrating conditions.

Introduction of the Butoxy Group: The butoxy group is introduced through an etherification reaction, where a suitable butanol derivative is reacted with the benzamide intermediate.

Attachment of the Morpholinylpropyl Group: The final step involves the attachment of the morpholinylpropyl group through a nucleophilic substitution reaction, where a morpholine derivative is reacted with the benzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzamide and Morpholine Moieties

Several benzamide derivatives share core structural features with 2-butoxy-N-(3-morpholin-4-ylpropyl)benzamide, differing primarily in substituents or side chains:

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide | Quinazoline core, morpholinylethyl side chain | Anticancer (kinase inhibition) | |

| 4-(Morpholinosulfonyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | Thiophene-pyridine hybrid, sulfonyl group | Farnesyltransferase inhibition (IC50: 6.92–8.99 µM) | |

| N-[3-(1,3-Benzoxazol-2-yl)-2-methylphenyl]-4-butoxybenzamide | Benzoxazole core, butoxy group | Antiproliferative activity (cell lines under study) | |

| 6-Imino-N-(3-morpholin-4-ylpropyl)-2-oxo-N-(pyridin)benzamide | Pyridine substitution, imino group | Moderate antimicrobial activity |

Key Observations :

- The morpholine-propylamine side chain is a common feature, enhancing interactions with enzymes like kinases or farnesyltransferases .

- Heterocyclic cores (e.g., quinazoline, benzoxazole) in analogues like and introduce planar aromatic systems that may enhance DNA intercalation or protein binding.

Anticancer Activity

- This compound : Preliminary studies suggest inhibitory effects on cancer cell proliferation, though specific IC50 values are pending .

- 6-Methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine : Exhibits high anticancer activity (exact mechanisms under investigation) .

- 4-(Morpholinosulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide: Potent farnesyltransferase inhibition (IC50: 6.92–8.99 µM), a key pathway in tumor growth .

Antimicrobial Activity

- This compound : Shows broad-spectrum activity against Gram-positive bacteria, likely due to membrane disruption via the butoxy group .

- 5-[Bis(2-bromoethyl)amino]-4-methylsulfonyl-N-(3-morpholin-4-ylpropyl)-2-nitrobenzamide: Superior activity against drug-resistant strains, attributed to bromoethyl and nitro groups .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | N-[3-(2-Phenylmorpholin-4-yl)propyl]benzenesulfonamide | 4-Isopropoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide |

|---|---|---|---|

| LogP | 2.8 (estimated) | 3.1 | 2.5 |

| Solubility (mg/mL) | 0.45 (water) | 0.12 (water) | 1.2 (water) |

| Plasma Protein Binding | 89% | 92% | 78% |

Notes:

- The isopropoxy group in improves aqueous solubility compared to butoxy derivatives.

Distinctive Attributes of this compound

- Balanced Lipophilicity : The butoxy group optimizes membrane permeability without excessive hydrophobicity, a limitation in longer-chain analogues .

- Dual Bioactivity : Preliminary data suggest concurrent anticancer and antimicrobial effects, unlike more specialized analogues (e.g., targets microbes only).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.